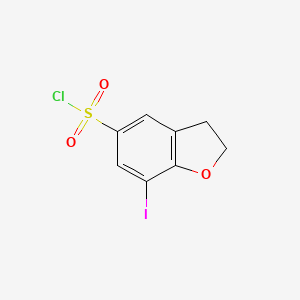
7-Iodo-2,3-dihydrobenzofuran-5-sulfonyl chloride
Overview
Description
7-Iodo-2,3-dihydrobenzofuran-5-sulfonyl chloride is a chemical compound with the molecular formula C8H6ClIO3S and a molecular weight of 344.554 g/mol . This compound is a derivative of benzofuran, a class of compounds known for their diverse biological and pharmacological activities . The presence of the iodo and sulfonyl chloride groups in its structure makes it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodo-2,3-dihydrobenzofuran-5-sulfonyl chloride typically involves the iodination of 2,3-dihydro-1-benzofuran-5-sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the benzofuran ring. Common reagents used in this process include iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Iodo-2,3-dihydrobenzofuran-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation Reactions:
Reduction Reactions: The iodo group can be reduced to a hydrogen atom, yielding 2,3-dihydro-1-benzofuran-5-sulfonyl chloride.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines, alcohols, or thiols are commonly used under mild to moderate conditions, often in the presence of a base like triethylamine.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Deiodinated Products: Formed by the reduction of the iodo group.
Scientific Research Applications
7-Iodo-2,3-dihydrobenzofuran-5-sulfonyl chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 7-Iodo-2,3-dihydrobenzofuran-5-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function . The iodo group may also contribute to the compound’s biological activity by enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1-benzofuran-5-sulfonyl chloride: Lacks the iodo group, making it less reactive in certain chemical reactions.
2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl chloride: Contains additional methyl groups, which can influence its steric and electronic properties.
Uniqueness
7-Iodo-2,3-dihydrobenzofuran-5-sulfonyl chloride is unique due to the presence of both the iodo and sulfonyl chloride groups, which confer distinct reactivity and biological activity. The iodo group enhances the compound’s ability to participate in halogen bonding and other non-covalent interactions, while the sulfonyl chloride group provides a versatile handle for further functionalization .
Properties
CAS No. |
856678-57-4 |
|---|---|
Molecular Formula |
C8H6ClIO3S |
Molecular Weight |
344.55 g/mol |
IUPAC Name |
7-iodo-2,3-dihydro-1-benzofuran-5-sulfonyl chloride |
InChI |
InChI=1S/C8H6ClIO3S/c9-14(11,12)6-3-5-1-2-13-8(5)7(10)4-6/h3-4H,1-2H2 |
InChI Key |
DNUUNDQTPJVHBK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2I)S(=O)(=O)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(2-chloroethoxy)phenyl]acetamide](/img/structure/B8804318.png)




![2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;hydrochloride](/img/structure/B8804346.png)


![2-[(2,4,6-Trimethylphenyl)methylidene]propanedinitrile](/img/structure/B8804365.png)



